molecular formula C21H18N2O2 B5696997 N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide

N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide

Cat. No. B5696997
M. Wt: 330.4 g/mol
InChI Key: HFKMVHLPZIDBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide, also known as BMH-21, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BMH-21 has been found to inhibit the growth of cancer cells and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide involves the inhibition of the activity of DNA repair enzymes, specifically poly(ADP-ribose) polymerase 1 (PARP1) and DNA ligase III. These enzymes are involved in the repair of damaged DNA, which is a critical process for cancer cell survival. By inhibiting these enzymes, this compound can induce DNA damage and prevent cancer cells from repairing their DNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to inhibiting the activity of DNA repair enzymes, this compound has been found to induce the accumulation of DNA damage markers, such as gamma-H2AX and 53BP1, in cancer cells. This indicates that this compound is effective in inducing DNA damage and preventing DNA repair. This compound has also been found to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.

Advantages and Limitations for Lab Experiments

N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been found to be stable in solution and can be stored for extended periods of time. However, there are also limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to use in certain assays. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide. One area of interest is the development of more potent and selective inhibitors of PARP1 and DNA ligase III. This could lead to the development of more effective cancer therapies that target DNA repair pathways. Another future direction is the investigation of the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide is a synthetic compound that can be prepared by a multi-step reaction sequence. The synthesis of this compound involves the reaction of 3-methylbenzenecarboximidamide with 2-biphenylcarbonyl chloride in the presence of a base to form the intermediate product, which is then treated with sodium hydride and dimethyl sulfate to form the final product. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide has shown significant potential as a therapeutic agent in preclinical studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for cancer treatment. Additionally, this compound has been found to inhibit the activity of DNA repair enzymes, which can enhance the effectiveness of chemotherapy and radiation therapy.

properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-15-8-7-11-17(14-15)20(22)23-25-21(24)19-13-6-5-12-18(19)16-9-3-2-4-10-16/h2-14H,1H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKMVHLPZIDBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=CC=C2C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=CC=C2C3=CC=CC=C3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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